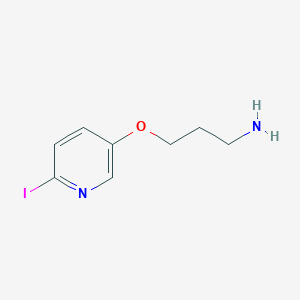
5-(3-Aminopropoxy)-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminopropoxy)-2-iodopyridine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an iodine atom at the second position and an aminopropoxy group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropoxy)-2-iodopyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-iodopyridine as the starting material.
Nucleophilic Substitution: The 2-iodopyridine undergoes a nucleophilic substitution reaction with 3-aminopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 5-(3-Aminopropoxy)-2-iodopyridine can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminopropoxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products include azido derivatives or thioethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines or alcohols.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Biological Probes: Used as a probe in biological studies to investigate enzyme activities or receptor binding.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(3-Aminopropoxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Lacks the aminopropoxy group, making it less versatile in biological applications.
5-(3-Aminopropoxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
5-(3-Aminopropoxy)-2-bromopyridine: Contains a bromine atom, which can influence its chemical properties and interactions.
Uniqueness:
Iodine Substitution: The presence of the iodine atom in 5-(3-Aminopropoxy)-2-iodopyridine makes it particularly suitable for coupling reactions and other transformations that benefit from the unique reactivity of iodine.
Aminopropoxy Group: The aminopropoxy group enhances its solubility and ability to form hydrogen bonds, making it more versatile in biological and chemical applications.
Eigenschaften
Molekularformel |
C8H11IN2O |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
3-(6-iodopyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11IN2O/c9-8-3-2-7(6-11-8)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChI-Schlüssel |
VRNAUSCUBXCZSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OCCCN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


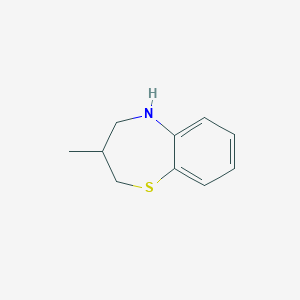

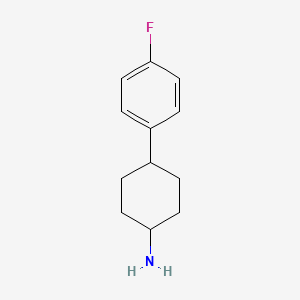
![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
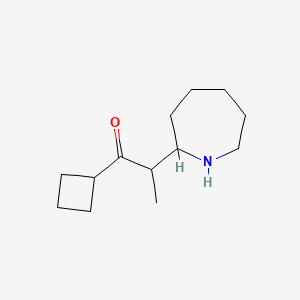

![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)
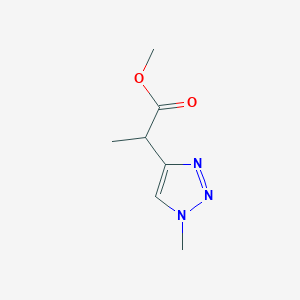

![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)
